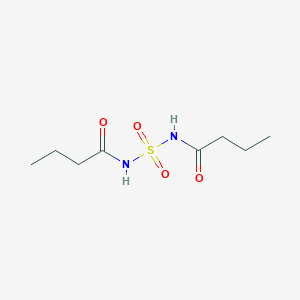

N,N'-Sulfonyldibutanamide

Description

No data on the molecular structure, synthesis, or applications of "N,N'-Sulfonyldibutanamide" exists in the provided evidence.

Properties

CAS No. |

85797-17-7 |

|---|---|

Molecular Formula |

C8H16N2O4S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

N-(butanoylsulfamoyl)butanamide |

InChI |

InChI=1S/C8H16N2O4S/c1-3-5-7(11)9-15(13,14)10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

PONGRLCOOUAJME-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NS(=O)(=O)NC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Sulfonyldibutanamide typically involves the reaction of butylamine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N,N’-Sulfonyldibutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N,N’-Sulfonyldibutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction of N,N’-Sulfonyldibutanamide can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Primary amines.

Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

N,N’-Sulfonyldibutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.

Mechanism of Action

The mechanism of action of N,N’-Sulfonyldibutanamide involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting the activity of certain enzymes, leading to the disruption of essential metabolic pathways in bacteria. The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its function and preventing bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two sulfonamide- and amide-related compounds:

(a) N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

(b) N,N'-Carbonyldiformamide

Key Differences:

Structural Features :

- N,N'-Diacetyl-1,4-phenylenediamine contains acetylated phenylenediamine, whereas N,N'-Sulfonyldibutanamide (hypothetically) would feature a sulfonyl bridge between butanamide groups.

- N,N'-Carbonyldiformamide includes a carbonyl group instead of sulfonyl .

Safety Profiles: Both cited compounds require specialized handling, but sulfonyldibutanamide’s hazards (e.g., reactivity, toxicity) cannot be inferred from the evidence .

Critical Limitations

- Evidence Gaps : The provided materials lack structural, thermodynamic, or spectroscopic data for "this compound."

- Contradictions : (on soybean nitrogen fixation) is unrelated to sulfonamide chemistry, highlighting a mismatch in scope .

- Source Diversity : All evidence derives from SDS or agricultural studies, omitting peer-reviewed journals or synthetic chemistry databases.

Recommendations for Further Research

To address the query authoritatively:

Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic pathways and properties.

Review patents or industrial literature for applications in polymer science or catalysis.

Perform experimental characterization (e.g., NMR, XRD) to resolve structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.